molecular formula C18H29NaO3S B1334781 Sodium p-dodecylbenzenesulfonate CAS No. 2211-98-5

Sodium p-dodecylbenzenesulfonate

Cat. No. B1334781
CAS RN: 2211-98-5
M. Wt: 348.5 g/mol
InChI Key: JHJUUEHSAZXEEO-UHFFFAOYSA-M
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Description

Sodium p-dodecylbenzenesulfonate, also known as sodium lauryl phenyl sulfonate, is a linear alkylbenzene sulfonate that belongs to the class of anionic surfactants . It is generally used as an emulsifier, detergent, solubilizer, and wetting agent in pharmaceutical, personal care, home care, and food products .


Molecular Structure Analysis

Sodium p-dodecylbenzenesulfonate has a molecular formula of C18H29NaO3S . The molecule consists of a long alkyl chain attached to a benzene ring, which is further connected to a sulfonate group . The presence of the benzene ring differentiates it from other surfactants like sodium dodecyl sulfate .


Chemical Reactions Analysis

Sodium p-dodecylbenzenesulfonate acts as a surfactant in the ionic self-assembly reaction of cyclophane BIMCP-1 . It has also been used to stabilize dispersions of graphene nanoflakes (GNFs) during the preparation of the liquid phase of GNFs .


Physical And Chemical Properties Analysis

Sodium p-dodecylbenzenesulfonate has a molecular weight of 348.5 g/mol . It is soluble in water . The molecule is anionic, which means it carries a negative charge .

Scientific Research Applications

Oil-Field Chemistry

  • Application : Sodium dodecylbenzene sulfonate (SDBS) is used to prepare multifunctional surfactants for use in oil-field chemistry .
  • Method : Four products were obtained from SDBS and formaldehyde (40% solution) using a simple reaction .
  • Results : The new products could reduce the interfacial tension between oil and water in the experimental temperature range further compared to SDBS. The oil-displacement efficiencies of the new products were obviously higher than that of SDBS, with the best efficiency being 25% .

Thermophysical Properties Enhancement

  • Application : SDBS is used as a surfactant to enhance the thermophysical properties of Paraffin/Graphene Nanoplatelet Phase Change Material .
  • Method : Graphene nanoplatelet (GNP) with 1, 3, and 5 wt% was added to the paraffin wax (PW), followed by the addition of SDBS .
  • Results : The best improvement was shown by the sample with 5 wt% GNP and SDBS, with a 43.2% improvement in latent heat, a 69.5% improvement in specific heat capacity, a 73.45% enhancement of heat transfer rate, a 64.13% improvement in total heat stored, and a relative enhancement by a factor of 25.94 in thermal conductivity .

Stabilization of Graphene Nanoflakes

  • Application : SDBS is used to stabilize dispersions of graphene nanoflakes (GNFs) during the preparation of the liquid phase of GNFs .

Thermal Conductivity and Stability of Carbon Nanotube Based Nanofluids

  • Application : SDBS is used as a surfactant to enhance the thermal conductivity and stability of carbon nanotube based nanofluids .

Textile Industry

  • Application : SDBS can be used as a cotton fabric refining agent and desizing agent in the textile industry .

Papermaking Industry

  • Application : SDBS is used as a resin dispersant, felt detergent, and deinking agent in the papermaking industry .

Safety And Hazards

Sodium p-dodecylbenzenesulfonate can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is advised to avoid breathing its dust and to wear protective clothing while handling it .

Future Directions

Sodium p-dodecylbenzenesulfonate has been studied for its potential use in the field of nanotechnology, particularly for exfoliating graphitic materials . It has also been found to improve the efficiency and stability of air-processed perovskite solar cells .

properties

IUPAC Name

sodium;4-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJUUEHSAZXEEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042413
Record name Sodium 4-dodecylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium p-dodecylbenzenesulfonate

CAS RN

2211-98-5
Record name Sodium p-dodecylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-dodecyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-dodecylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-dodecylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM P-DODECYLBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
JW Gershman - The Journal of Physical Chemistry, 1957 - ACS Publications
Solubility-temperature curves were determined for the branched alkylbenzenesulfonates with the general formula sodium p-(l-methylalkyl)-benzenesulfonate where the alkyl group …
Number of citations: 67 pubs.acs.org
P Agozzino, L Ceraulo, M Ferrugia, E Caponetti… - Journal of colloid and …, 1986 - Elsevier
… Our current interest in determining the influence of the alkyl chain on micellar size and shape of sodium p-dodecylbenzenesulfonate isomers, using the small angle neutron scattering …
Number of citations: 11 www.sciencedirect.com
Y Zhao, H Zhuang, J Zhou, Y Kimura - Sen'i Gakkaishi, 1993 - jstage.jst.go.jp
Polyester fibers comprising poly (ethylene oxide)(PEO), sodium p-dodecylbenzenesulfonate(DSAS) and sodium chloride (NaCI) were prepared by melt blend spinning of poly (ethylene …
Number of citations: 3 www.jstage.jst.go.jp
FW GRAY, JF GERECHT, IJ KREMS - The Journal of Organic …, 1955 - ACS Publications
… In contrast, sodium p-dodecylbenzenesulfonate is an excellent detergent and is far superior to its ortho isomer. Unfortunately, the limited quantity of ortho sulfonate derived by direct …
Number of citations: 105 pubs.acs.org
BH Pearce, HF Ogutu… - European Journal of …, 2017 - Wiley Online Library
… We then carried out a comprehensive solvent-extraction study of Ni II and Cu II in the presence and absence of a synergist (sodium p-dodecylbenzenesulfonate). The solvent extraction …
BH Pearce, HFO Ogutu, W Saban, RC Luckay - Inorganica Chimica Acta, 2019 - Elsevier
… We used the synergist, sodium p-dodecylbenzenesulfonate (SDBS) which has a long alkyl tail, an aromatic body and a sulfonate head, which is quite similar to the synergist dinonyl …
Number of citations: 10 www.sciencedirect.com
J Deng, Y Peng, C He, X Long, P Li… - Polymer …, 2003 - Wiley Online Library
… to prepare polypyrrole–ferromagnetic composite films;7, 8 (2) chemical method to prepare polypyrrole–ferromagnetic composite in the presence of sodium p-dodecylbenzenesulfonate (…
Number of citations: 194 onlinelibrary.wiley.com
W Szczepaniak, M Ren - Electroanalysis, 1994 - Wiley Online Library
… The following anionic surfactants were used for testing the electrode: sodium dodecyl sulfate (SDS) (Fluka), sodium p-dodecylbenzenesulfonate (SDBS) (Fluka), sodium 1-…
B Nanzai, K Okitsu, N Takenaka… - … of Symposium on …, 2008 - jstage.jst.go.jp
1. Introduction It is known that powerfu1 ultrasonic irradiationin a liquidbringsabout the formation, growthand collapse of micro gas bubbles. During the collapse, localreaction zone of …
Number of citations: 0 www.jstage.jst.go.jp
T Makino, M Kanakubo - Separation and Purification Technology, 2019 - Elsevier
… Sodium p-dodecylbenzenesulfonate (Na[DBS], purity: 99%) and sodium bis(2-ethylhexyl)sulfobutanedioate (Na[AOT], purity: 99%) were purchased from Sigma-Aldrich Co. N 2 (purity > …
Number of citations: 13 www.sciencedirect.com

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